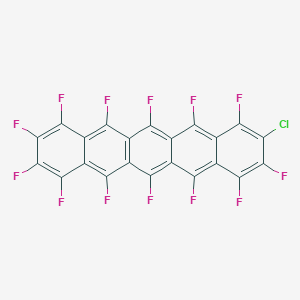
2-Chloro-1,3,4,5,6,7,8,9,10,11,12,13,14-tridecafluoropentacene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1,3,4,5,6,7,8,9,10,11,12,13,14-tridecafluoropentacene is a fluorinated derivative of pentacene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of chlorine and multiple fluorine atoms, which significantly alter its chemical and physical properties compared to non-fluorinated pentacene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1,3,4,5,6,7,8,9,10,11,12,13,14-tridecafluoropentacene typically involves the halogenation of pentacene. The process begins with the fluorination of pentacene using a fluorinating agent such as cobalt trifluoride (CoF3) under controlled conditions. This step introduces the fluorine atoms into the pentacene structure. Subsequently, chlorination is carried out using a chlorinating agent like thionyl chloride (SOCl2) to introduce the chlorine atom.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1,3,4,5,6,7,8,9,10,11,12,13,14-tridecafluoropentacene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and stability.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated or chlorinated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
2-Chloro-1,3,4,5,6,7,8,9,10,11,12,13,14-tridecafluoropentacene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated aromatic compounds.
Biology: Investigated for its potential interactions with biological molecules due to its unique electronic properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorinated polymers, due to its stability and electronic properties.
Mechanism of Action
The mechanism of action of 2-Chloro-1,3,4,5,6,7,8,9,10,11,12,13,14-tridecafluoropentacene is primarily related to its electronic properties. The presence of multiple fluorine atoms and a chlorine atom significantly alters the electron distribution within the molecule, affecting its reactivity and interactions with other molecules. The compound can interact with various molecular targets, such as enzymes and receptors, through non-covalent interactions like hydrogen bonding, van der Waals forces, and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
Pentacene: The non-fluorinated parent compound, which has different electronic properties and stability.
1,2,3,4,5,6,7,8,9,10,11,12,13-Tridecafluoropentacene: A similar compound without the chlorine atom, which has slightly different reactivity and applications.
2-Chloropentacene: A compound with only the chlorine atom, lacking the fluorine atoms, resulting in different properties.
Uniqueness
2-Chloro-1,3,4,5,6,7,8,9,10,11,12,13,14-tridecafluoropentacene is unique due to the combined presence of chlorine and multiple fluorine atoms. This combination imparts distinct electronic properties, making it more stable and reactive in specific contexts compared to its non-halogenated or singly halogenated counterparts. Its unique structure and properties make it valuable in various scientific and industrial applications.
Properties
CAS No. |
919293-76-8 |
|---|---|
Molecular Formula |
C22ClF13 |
Molecular Weight |
546.7 g/mol |
IUPAC Name |
2-chloro-1,3,4,5,6,7,8,9,10,11,12,13,14-tridecafluoropentacene |
InChI |
InChI=1S/C22ClF13/c23-9-16(30)5-6(17(31)20(9)34)13(27)2-1(12(5)26)10(24)3-4(11(2)25)15(29)8-7(14(3)28)18(32)21(35)22(36)19(8)33 |
InChI Key |
GIKNTWTXKDXWEJ-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(C(=C3C(=C1F)C(=C4C(=C3F)C(=C(C(=C4F)F)Cl)F)F)F)C(=C5C(=C2F)C(=C(C(=C5F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Butanoic acid, 4-[[2-(4-chlorobenzoyl)-4-methoxyphenyl]amino]-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-oxo-, methyl ester, (3S)-](/img/structure/B12636350.png)
![3-({3-[(2-Chloropyrimidin-4-yl)oxy]phenoxy}methyl)benzonitrile](/img/structure/B12636357.png)
![N-(2-chloro-6-fluorobenzyl)-2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]acetamide](/img/structure/B12636362.png)
![N-[(2S,3R)-1,3-dihydroxybutan-2-yl]-3-methylbutanamide](/img/structure/B12636365.png)
![6,7-dihydro-4H-thieno[3,2-c]pyran-4-ylmethanol](/img/structure/B12636371.png)
![[2-(2-Pyrrolidin-1-ylethoxy)pyridin-4-yl]methanamine](/img/structure/B12636377.png)

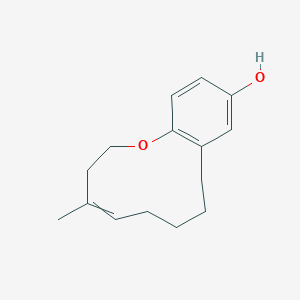
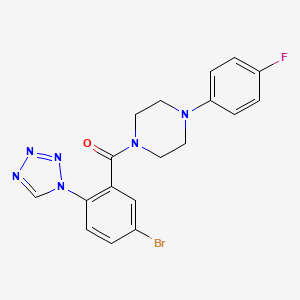
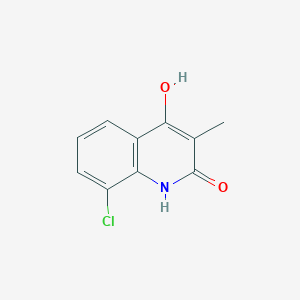
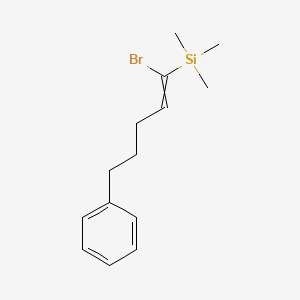
![2-{2-[1-(4-Fluoro-phenyl)-4a-hydroxy-octahydro-isoquinolin-2-yl]-acetylamino}-4,5-dimethyl-thiophene-3-carboxylic acid methyl ester](/img/structure/B12636398.png)
![Ethyl 2-[4-(2-oxopiperidin-1-yl)phenyl]-1,3-oxazole-4-carboxylate](/img/structure/B12636407.png)
![(3R,4'S)-3'-(4-methoxyphenyl)-4'-(naphthalene-2-carbonyl)spiro[1H-indole-3,5'-4H-1,2-oxazole]-2-one](/img/structure/B12636419.png)
